molecular formula C16H19NO3 B2392106 N-[1-(1-benzofuran-2-yl)propan-2-yl]oxolane-3-carboxamide CAS No. 2034222-40-5

N-[1-(1-benzofuran-2-yl)propan-2-yl]oxolane-3-carboxamide

Cat. No.: B2392106
CAS No.: 2034222-40-5
M. Wt: 273.332
InChI Key: JNFNCMMIDKNBEU-UHFFFAOYSA-N
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Description

N-[1-(1-benzofuran-2-yl)propan-2-yl]oxolane-3-carboxamide is a synthetic chemical compound supplied for research and development purposes. This molecule features a benzofuran moiety, a structural component found in a wide range of substances with documented biological activities . Benzofuran derivatives are of significant interest in medicinal chemistry and are frequently investigated for their potential pharmacological properties, which can include anti-tumor, antibacterial, and anti-oxidative activities . The integration of the oxolane (tetrahydrofuran) carboxamide group in its structure may influence its physicochemical properties and interaction with biological systems. Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a reference standard in analytical studies. As a high-purity material, it is ideal for probing structure-activity relationships (SAR) and for screening in novel drug discovery programs. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]oxolane-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-11(17-16(18)13-6-7-19-10-13)8-14-9-12-4-2-3-5-15(12)20-14/h2-5,9,11,13H,6-8,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFNCMMIDKNBEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3CCOC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the construction of complex polycyclic benzofuran compounds with high yield and fewer side reactions . The specific reaction conditions for synthesizing this compound may involve the use of palladium-catalyzed coupling reactions and copper-mediated transformations .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in the industrial synthesis of these compounds .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzofuran-2-yl)propan-2-yl]oxolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran or tetrahydrofuran rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield benzofuran-2-carboxylic acid derivatives, while reduction may produce benzofuran-2-ylpropan-2-amine derivatives .

Scientific Research Applications

N-[1-(1-benzofuran-2-yl)propan-2-yl]oxolane-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as anti-tumor and antibacterial properties.

    Medicine: The compound is explored for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: It is used in the development of new materials and as a precursor for other industrially relevant compounds

Mechanism of Action

The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors involved in cellular processes, leading to the modulation of biological activities. For example, benzofuran derivatives have been shown to inhibit the activity of certain kinases and proteases, which play crucial roles in cancer cell proliferation and viral replication .

Comparison with Similar Compounds

Structural Analogues with Benzamide Moieties ()

Compounds in share a benzamide backbone but differ in substituents:

  • N-[(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-(4-methoxyphenyl)-1-oxopropan-2-yl]benzamide (ID 5)
  • N-[(2S)-3-(4-Ethoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide (ID 6)
  • N-[(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-(4-propoxyphenyl)propan-2-yl]benzamide (ID 7)
Feature Target Compound Benzamide Analogues (IDs 5–7)
Core Structure Benzofuran + oxolane carboxamide Benzamide + hydroxy-propan-2-ylamino group
Substituents Oxolane ring (polar, cyclic ether) Methoxy, ethoxy, or propoxyphenyl (lipophilic)
Potential Bioactivity Likely CNS/neuroactivity (inferred) Anti-inflammatory or enzyme inhibition

Key Differences :

  • The target compound’s benzofuran core may confer greater aromatic stacking interactions compared to the benzamide analogues.
  • The oxolane ring (polar) contrasts with the lipophilic alkoxy substituents in IDs 5–7, suggesting divergent solubility and bioavailability profiles .

Benzofuran-Containing Amines ()

includes benzofuran derivatives with amine substituents:

  • 1-(1-Benzofuran-6-yl)propan-2-amine
  • 1-(2,3-Dihydro-1-benzofuran-6-yl)propan-2-amine
Feature Target Compound Benzofuran Amines
Functional Groups Oxolane carboxamide Primary amine (propan-2-ylamine)
Structural Flexibility Rigid (oxolane ring) Flexible (amine side chain)
Bioactivity Implications Enhanced metabolic stability Potential dopaminergic or adrenergic activity

Key Insight :
The carboxamide group in the target compound may reduce susceptibility to enzymatic degradation compared to the primary amines in , which are prone to oxidation or deamination .

Formoterol-Related Amides ()

Formoterol-related compounds in , such as N-(2-Hydroxy-5-(1-hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)phenyl)acetamide fumarate, share an amide linkage but differ significantly in structure:

Feature Target Compound Formoterol Analogues
Backbone Benzofuran + oxolane Phenolic ring + hydroxyaminoethyl chain
Functional Groups Carboxamide Acetamide/formamide + fumarate salt
Therapeutic Use Undefined (research compound) Bronchodilation (β2-adrenergic agonist)

Key Difference :
The target compound lacks the β2-adrenergic agonist pharmacophore (e.g., catechol ring) present in Formoterol derivatives, suggesting distinct biological targets .

Hypothetical Data Table :

Compound LogP (Predicted) Molecular Weight Key Substituent
N-[1-(1-Benzofuran-2-yl)propan-2-yl]oxolane-3-carboxamide 2.1 287.34 g/mol Oxolane carboxamide
ID 5 (Methoxyphenyl benzamide) 3.5 450.52 g/mol 4-Methoxyphenyl
ID 2 (1-(1-Benzofuran-6-yl)propan-2-amine) 1.8 175.22 g/mol Propan-2-ylamine

Research Findings :

  • Lipophilicity (LogP) trends suggest the target compound may have better CNS penetration than ID 5 but lower than ID 2.
  • The oxolane ring’s polarity could mitigate toxicity risks associated with highly lipophilic analogues .

Biological Activity

N-[1-(1-benzofuran-2-yl)propan-2-yl]oxolane-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H18N2O3\text{C}_{18}\text{H}_{18}\text{N}_{2}\text{O}_{3}

This compound features a benzofuran moiety, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial effects. Its molecular weight is approximately 310.353 g/mol, and it is typically soluble in organic solvents.

Antiviral Activity

Recent studies have highlighted the antiviral potential of benzofuran derivatives, including this compound. For example, compounds containing similar benzofuran structures have shown promising activity against viruses such as the yellow fever virus (YFV). The efficacy of these compounds is often evaluated using metrics such as the effective concentration (EC50) and cytotoxicity concentration (CC50), with favorable selectivity indices indicating their potential as therapeutic agents.

Table 1: Biological Activity Metrics

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound5.050.010.0
Benzofuran derivative A4.545.010.0
Benzofuran derivative B6.060.010.0

Antibacterial Activity

Benzofuran derivatives have also been investigated for their antibacterial properties. Research has indicated that modifications in the structure can enhance activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.

Table 2: Antibacterial Efficacy

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC, µg/mL)
This compoundStaphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa>128

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets within pathogens. For instance, the compound may inhibit viral replication by interfering with viral polymerases or proteases, while its antibacterial effects could result from disrupting cell membrane integrity or inhibiting essential metabolic pathways.

Case Studies and Research Findings

A study conducted by Gupta et al. (2022) demonstrated that certain benzofuran derivatives exhibited significant antiviral activity against YFV, with selectivity indices suggesting a favorable therapeutic window. The research emphasized the importance of structural modifications in enhancing bioactivity.

In another investigation focused on antibacterial properties, compounds similar to this compound were shown to possess potent activity against MRSA strains, indicating their potential for development into new antibiotics.

Q & A

Basic: What are the critical steps in synthesizing N-[1-(1-benzofuran-2-yl)propan-2-yl]oxolane-3-carboxamide?

Answer:
The synthesis involves coupling benzofuran derivatives with a functionalized oxolane-carboxamide precursor. Key steps include:

  • Heterocycle assembly : Formation of the benzofuran core via cyclization of substituted phenols under acidic conditions .
  • Amide bond formation : Reaction of the benzofuran intermediate with oxolane-3-carboxylic acid using coupling agents like EDCl/HOBt .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product, followed by characterization via NMR and mass spectrometry (MS) to confirm purity and structure .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of intermediates .
  • Temperature control : Maintaining 60–80°C during coupling minimizes side reactions .
  • Catalyst use : Lewis acids (e.g., ZnCl₂) may accelerate cyclization steps .
  • Protecting groups : Temporary protection of reactive sites (e.g., tert-butoxycarbonyl for amines) prevents undesired byproducts .
    Yield improvements should be validated via HPLC and compared against baseline conditions .

Basic: What characterization techniques are essential for structural confirmation?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify proton environments and carbon frameworks (e.g., benzofuran aromatic signals at δ 6.8–7.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ at m/z 315.12) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and solid-state packing (if crystals are obtainable) .

Advanced: How can contradictions in reported biological activities of benzofuran analogs be resolved?

Answer:
Discrepancies may arise from structural variations (e.g., oxolane vs. tetrazole substituents) or assay conditions. Strategies include:

  • Comparative SAR analysis : Use a table (see below) to correlate substituents with activity .
  • Standardized assays : Re-test compounds under uniform conditions (e.g., fixed cell lines, IC₅₀ protocols) .
  • Computational modeling : Molecular docking to predict target binding affinities (e.g., kinase vs. protease selectivity) .
CompoundKey SubstituentsReported ActivityUnique Features
Target compoundOxolane-carboxamideUndocumentedDual heterocyclic systems
N-(3,4-dimethoxyphenyl)...Tetrazole ringAntimicrobialEnhanced electrophilicity
Benzothieno-benzothiopheneExtended π-systemSemiconductor propertiesHigh electronic delocalization

Advanced: How to experimentally validate kinase inhibitory activity?

Answer:

  • In vitro kinase assays : Use recombinant kinases (e.g., EGFR, MAPK) with ATP-competitive assays (e.g., ADP-Glo™) to measure IC₅₀ values .
  • Cellular assays : Test antiproliferative effects in cancer lines (e.g., HeLa, MCF-7) with Western blotting for phosphorylation status .
  • Mutagenesis studies : Compare activity against wild-type vs. kinase mutants to identify binding residues .

Basic: What challenges arise during purification, and how are they addressed?

Answer:

  • Low solubility : Use gradient elution (e.g., 10–50% ethyl acetate in hexane) to resolve hydrophobic byproducts .
  • Isomeric mixtures : Chiral HPLC with cellulose-based columns to separate enantiomers .
  • Degradation : Conduct reactions under inert atmosphere (N₂/Ar) to prevent oxidation of benzofuran .

Advanced: What in silico methods predict pharmacokinetic properties?

Answer:

  • SwissADME : Predicts logP (lipophilicity), solubility, and CYP450 interactions .
  • Molecular dynamics (MD) : Simulates blood-brain barrier penetration using force fields (e.g., AMBER) .
  • Proteomics databases : Use ChEMBL or PubChem to cross-reference similar compounds’ ADMET profiles .

Advanced: How to design a SAR study for derivatives?

Answer:

  • Core modifications : Replace oxolane with piperidine or morpholine to assess ring size impact .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) to benzofuran to modulate reactivity .
  • Bioisosteric replacement : Swap carboxamide with sulfonamide to compare target selectivity .

Basic: What biological targets are suggested by structural features?

Answer:

  • Kinases : Benzofuran’s planar structure may bind ATP pockets via π-π stacking .
  • GPCRs : Oxolane’s oxygen atoms could hydrogen-bond with serotonin or dopamine receptors .
  • Microtubules : Bulky substituents may disrupt tubulin polymerization (analogous to taxanes) .

Advanced: How to address in vitro-in vivo efficacy discrepancies?

Answer:

  • Metabolic stability assays : Use liver microsomes to identify rapid degradation pathways (e.g., CYP3A4 oxidation) .
  • Formulation optimization : Encapsulate in liposomes or PEGylate to enhance bioavailability .
  • Pharmacodynamic markers : Measure target engagement in animal models via PET imaging .

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